tert-Butyl 2-(3-fluorophenyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-fluorophenyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group and the fluorophenyl group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-fluorophenyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Protection with tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-fluorophenyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
tert-Butyl 2-(3-fluorophenyl)-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-fluorophenyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the tert-butyl group provides steric hindrance, increasing its selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(3-bromophenyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(3-methylphenyl)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-(3-fluorophenyl)-1H-indole-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C19H18FNO2 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
tert-butyl 2-(3-fluorophenyl)indole-1-carboxylate |
InChI |
InChI=1S/C19H18FNO2/c1-19(2,3)23-18(22)21-16-10-5-4-7-14(16)12-17(21)13-8-6-9-15(20)11-13/h4-12H,1-3H3 |
InChI Key |
JFEDGWRWFLBVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.